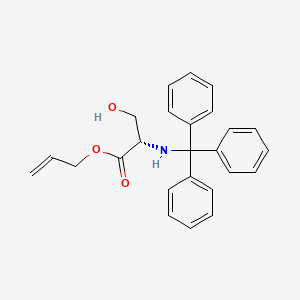
Allyl trityl-L-serinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl trityl-L-serinate is a compound that combines the allyl group, trityl group, and L-serine The allyl group is a functional group with the formula H2C=CH-CH2-, the trityl group is a triphenylmethyl group (C(C6H5)3), and L-serine is an amino acid with the formula HOCH2CH(NH2)COOH
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of allyl trityl-L-serinate typically involves the protection of the hydroxyl group of L-serine using the trityl groupOne common method involves the use of N-trityl-L-serine methyl ester as an intermediate . The reaction conditions often include the use of solvents like methanol and reagents such as triphenylphosphine and diisopropyl azodicarboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of batch reactors and continuous flow systems, can be applied to scale up the laboratory methods.
Análisis De Reacciones Químicas
Types of Reactions
Allyl trityl-L-serinate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The trityl group can be removed under reductive conditions.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the trityl group can regenerate the free hydroxyl group of L-serine .
Aplicaciones Científicas De Investigación
Allyl trityl-L-serinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving amino acid derivatives and their biological activities.
Industry: Used in the synthesis of peptides and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of allyl trityl-L-serinate involves its interaction with various molecular targets. The allyl group can participate in reactions that modify the activity of enzymes or other proteins. The trityl group serves as a protective group that can be removed under specific conditions to reveal the active hydroxyl group of L-serine .
Comparación Con Compuestos Similares
Similar Compounds
S-allyl-L-cysteine: A sulfur-containing amino acid derived from garlic with antioxidant and anti-inflammatory properties.
S-trityl-L-cysteine: Another compound with a trityl-protected amino acid structure.
Uniqueness
Allyl trityl-L-serinate is unique due to the combination of the allyl and trityl groups with L-serine.
Propiedades
Fórmula molecular |
C25H25NO3 |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
prop-2-enyl (2S)-3-hydroxy-2-(tritylamino)propanoate |
InChI |
InChI=1S/C25H25NO3/c1-2-18-29-24(28)23(19-27)26-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-17,23,26-27H,1,18-19H2/t23-/m0/s1 |
Clave InChI |
OFXCDOYKVODCNW-QHCPKHFHSA-N |
SMILES isomérico |
C=CCOC(=O)[C@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C=CCOC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


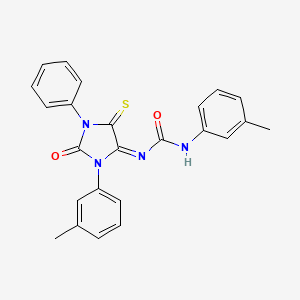
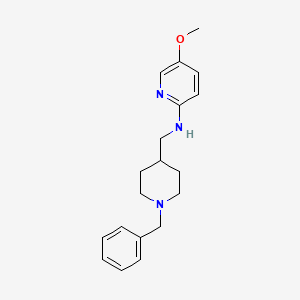
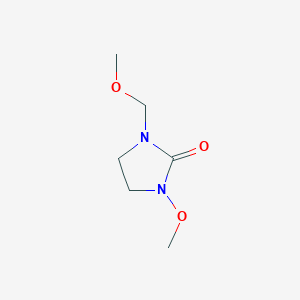
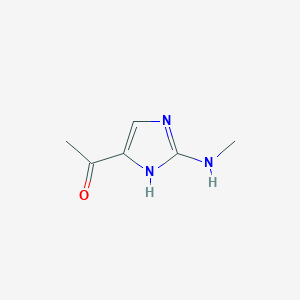
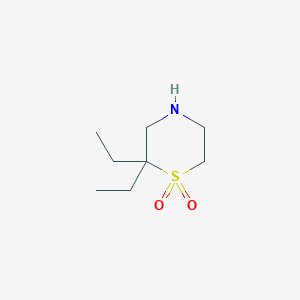
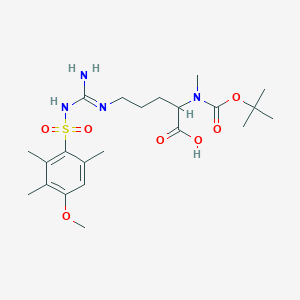
![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)
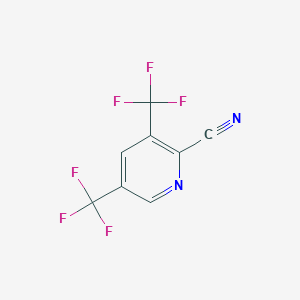
![N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12830011.png)

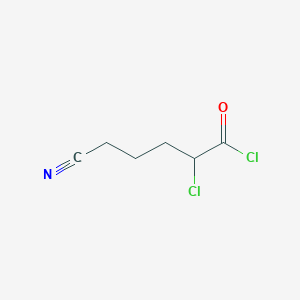
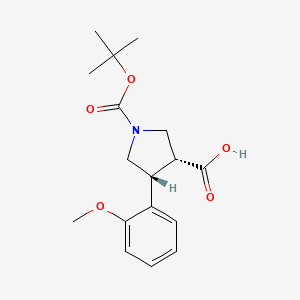
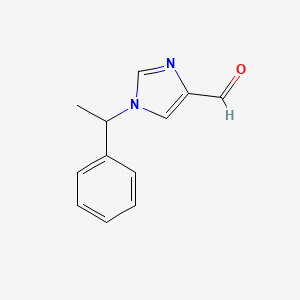
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B12830031.png)
